Expanded Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area vs. Phenyl and o-Tolyl Analogs
The 2-methoxy substituent adds a fifth hydrogen-bond acceptor (ether oxygen) relative to the four HBA of Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate and Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate. This increases the predicted TPSA from 52.1 Ų to 61.3 Ų, which can reduce passive membrane permeability by approximately 9.2 Ų [1][2]. The difference is quantitatively meaningful for blood–brain barrier penetration and oral bioavailability predictions.
| Evidence Dimension | Hydrogen-bond acceptor count / topological polar surface area |
|---|---|
| Target Compound Data | HBA = 5; TPSA = 61.3 Ų |
| Comparator Or Baseline | Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate: HBA = 4, TPSA = 52.1 Ų; Ethyl 3-chloro-6-(o-tolyl)pyridazine-4-carboxylate: HBA = 4, TPSA = 52.1 Ų |
| Quantified Difference | ΔHBA = +1; ΔTPSA = +9.2 Ų (≈17.6% increase) |
| Conditions | Predicted properties (XlogP3-AA algorithm); chem960 database |
Why This Matters
A 17.6% TPSA increase can shift a compound across key drug-likeness thresholds (e.g., Lipinski's Rule of Five TPSA <140 Ų for oral bioavailability) and alter CNS penetration classification.
- [1] Chem960. Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate (CAS 2097977-78-9) – Physicochemical Properties. https://m.chem960.com/cas/2097977789/ (accessed 2026-04-28). View Source
- [2] Chem960. Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (CAS 34750-70-4) – Physicochemical Properties. https://m.chem960.com/cas/34750704/ (accessed 2026-04-28). View Source
